4-Fluoro-2-[(4-methylpiperazino)methyl]thiophenol
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Overview
Description
4-Fluoro-2-[(4-methylpiperazino)methyl]thiophenol is a synthetic organic compound characterized by the presence of a fluorine atom, a thiophenol group, and a piperazine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-[(4-methylpiperazino)methyl]thiophenol typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorothiophenol and 4-methylpiperazine.
Reaction Steps:
Reaction Conditions: These reactions are generally carried out under controlled temperatures, often in the presence of a base to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-[(4-methylpiperazino)methyl]thiophenol can undergo various chemical reactions, including:
Oxidation: The thiophenol group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, potentially altering its activity.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Modified thiophenol derivatives.
Substitution Products: Compounds with different substituents replacing the fluorine atom.
Scientific Research Applications
4-Fluoro-2-[(4-methylpiperazino)methyl]thiophenol has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biological Studies: Investigating its interactions with biological targets, such as enzymes or receptors.
Materials Science: Exploring its properties for use in advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-[(4-methylpiperazino)methyl]thiophenol depends on its specific application:
Molecular Targets: It may interact with specific proteins or enzymes, altering their activity.
Pathways Involved: The compound could modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-[(4-methylpiperazino)methyl]phenol: Similar structure but with a phenol group instead of thiophenol.
4-Fluoro-2-[(4-methylpiperazino)methyl]benzene: Lacks the thiophenol group, affecting its reactivity and applications.
Uniqueness
4-Fluoro-2-[(4-methylpiperazino)methyl]thiophenol is unique due to the combination of its fluorine, thiophenol, and piperazine moieties, which confer distinct chemical and biological properties not found in similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
Properties
IUPAC Name |
4-fluoro-2-[(4-methylpiperazin-1-yl)methyl]benzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2S/c1-14-4-6-15(7-5-14)9-10-8-11(13)2-3-12(10)16/h2-3,8,16H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMVQTQPIOQNER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC(=C2)F)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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